Technical Documentation Center

Methyl 2-(4-(2-bromoethyl)phenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(4-(2-bromoethyl)phenyl)acetate
  • CAS: 78712-65-9

Core Science & Biosynthesis

Foundational

Methyl 2-(4-(2-bromoethyl)phenyl)acetate safety data sheet and handling

CAS: 78712-65-9 | Formula: Role: Bifunctional Electrophilic Intermediate Version: 2.0 | Date: October 2023 Executive Summary & Chemical Identity Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a specialized bifunctional buil...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 78712-65-9 | Formula:


Role:  Bifunctional Electrophilic Intermediate
Version:  2.0 | Date:  October 2023

Executive Summary & Chemical Identity

Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a specialized bifunctional building block primarily utilized in the synthesis of pharmaceutical agents, including second-generation antihistamines (e.g., Bilastine) and leukotriene receptor antagonists.

Its chemical utility stems from its dual reactivity:

  • The Alkyl Bromide (Electrophile): A primary alkyl halide located on the ethyl chain, highly susceptible to

    
     nucleophilic substitution by amines or thiols.
    
  • The Methyl Ester (Protected Acid): A carboxylate precursor that remains stable during alkylation but can be selectively hydrolyzed or reduced in subsequent steps.

Critical Handling Note: As an alkylating agent, this compound poses a risk of interacting with biological nucleophiles (DNA/Proteins). Strict engineering controls are required to prevent inhalation or dermal absorption.[1][2]

Physicochemical Profile
PropertyDataNotes
Molecular Weight 257.13 g/mol
Physical State Low-melting solid or viscous oilOften semi-solid at RT; treat as liquid for containment.
Boiling Point ~350°C (Predicted)Decomposes before boiling at atm pressure.
Solubility DCM, THF, Ethyl Acetate, DMSOHydrolyzes slowly in water/aqueous buffers.
Reactivity Moisture Sensitive, Light SensitiveThe C-Br bond is photolabile; Ester hydrolyzes in acid/base.

Hazard Identification & Toxicology (The "Why")

Standard Safety Data Sheets (SDS) often list generic codes (H315, H319). However, the researcher must understand the mechanistic toxicity to design effective safety protocols.

Mechanism of Toxicity: Alkylation

The primary hazard is the 2-bromoethyl group. Unlike aryl halides, this primary alkyl bromide is an unhindered electrophile. Upon contact with biological tissue, it can alkylate nucleophilic residues (e.g., Guanine N7 in DNA, Cysteine thiols in proteins).

Signal Word: WARNING (Potential Mutagenic Concern due to alkylation mechanism).

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (Lachrymator potential).

HazardMechanism cluster_0 Chemical Agent cluster_1 Biological Target cluster_2 Outcome Agent Methyl 2-(4-(2-bromoethyl)phenyl)acetate (Electrophilic Carbon) DNA DNA Bases (Nucleophiles) Agent->DNA SN2 Alkylation Protein Enzymes/Proteins (Cysteine/Lysine) Agent->Protein Covalent Binding Tox Cellular Dysfunction (Mutation/Apoptosis) DNA->Tox Protein->Tox

Figure 1: Mechanistic toxicology pathway. The primary alkyl bromide acts as an alkylating agent against biological nucleophiles.

Safe Handling Framework & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide insufficient protection against halogenated organic esters, which can permeate rubber rapidly.

  • Respiratory: Work strictly within a certified Fume Hood.[1] If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

  • Dermal (Hands):

    • Routine Handling: Double-gloving. Inner layer: Nitrile (4 mil). Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged exposure.

    • Spill Cleanup: Silver Shield (EVOH) or Viton gloves are mandatory.

  • Eyes: Chemical splash goggles. Face shield required if handling >50g or heating.

Storage Logic
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Why? The ester moiety is susceptible to hydrolysis by atmospheric moisture, converting the compound to the corresponding phenylacetic acid derivative (degrading purity). The bromide is light-sensitive; amber vials are required.

Technical Workflow: Synthesis & Quenching

Reaction Protocol: N-Alkylation (Example)

This compound is frequently used to attach the phenethyl acetate motif to a secondary amine.

Reagents:

  • Substrate: Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq)

  • Nucleophile: Secondary Amine (e.g., Piperidine derivative) (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Flame-dry glassware and purge with Nitrogen. Moisture competes with the amine, leading to ester hydrolysis.

  • Dissolution: Dissolve the amine and base in ACN.

  • Addition: Add the bromide (dissolved in minimal ACN) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). If sluggish, heat to 50°C. Monitor via TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the bromide peak (

      
       signals will shift).
      
  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts) and brine. Dry over

    
    .[4]
    
Decontamination & Quenching (Self-Validating System)

Never dispose of the active alkyl bromide directly into waste. You must chemically deactivate it.

Quenching Solution: 10% Ethanolamine in Methanol or aqueous Sodium Thiosulfate.

Protocol:

  • Add the quenching solution to the reaction vessel or waste stream containing the bromide.

  • Stir for 30 minutes.

  • Validation: Check a small aliquot via TLC. The non-polar bromide spot should disappear, replaced by the polar amino-alcohol adduct (if using ethanolamine).

  • Only then dispose of as halogenated organic waste.

Workflow Start Storage (Argon, 4°C) Weigh Weighing (Fume Hood Only) Start->Weigh React Reaction (SN2 Substitution) Weigh->React Check QC Check (LC-MS/TLC) React->Check Check->React Incomplete Quench Quench Excess Bromide (Ethanolamine/Thiosulfate) Check->Quench Complete Waste Halogenated Waste (Deactivated) Quench->Waste

Figure 2: Operational workflow ensuring chemical deactivation before disposal.

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Containment: Do not use water (spreads the organic oil). Use a clay-based absorbent or vermiculite.

  • Neutralization: Treat the absorbent material with 10% sodium thiosulfate solution to react with the bromide in situ.

  • Disposal: Double-bag in heavy-duty polyethylene bags labeled "Hazardous: Alkyl Halide."

First Aid
  • Eye Contact: Immediately flush with water for 15 minutes.[1][5] Do not use neutralizing agents in the eye. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and water.[5][6] Avoid alcohol-based washes initially, as they may increase skin permeability to the halide.

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to irritation, medical observation for 24 hours is recommended.

References

  • PubChem. (n.d.).[7] Compound Summary: Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Alkyl bromides and phenylacetic acid derivatives. Retrieved October 26, 2023, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Reference for mechanism and alkyl halide reactivity).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocols for sp3-Suzuki Coupling of Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Executive Summary & Mechanistic Challenge This application note details the protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(4-(2-bromoethyl)phenyl)acetate (referred to herein as Compound A ). The Challenge: U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

This application note details the protocol for the Suzuki-Miyaura cross-coupling of Methyl 2-(4-(2-bromoethyl)phenyl)acetate (referred to herein as Compound A ).

The Challenge: Unlike standard aryl halide couplings, Compound A presents a primary alkyl bromide electrophile (


-hybridized carbon). Standard Suzuki conditions (e.g., 

,

) will fail for this substrate.
  • Slow Oxidative Addition: The

    
     bond is electron-rich and sterically unhindered, making oxidative addition kinetically slower than for aryl halides.
    
  • 
    -Hydride Elimination:  Once the palladium inserts, the resulting alkyl-palladium species possesses 
    
    
    
    -hydrogens. Without specific bulky ligands, the complex rapidly undergoes
    
    
    -hydride elimination to form the styrene derivative (Methyl 2-(4-vinylphenyl)acetate), killing the cross-coupling pathway.

The Solution: This protocol utilizes the Gregory Fu Conditions , employing bulky, electron-rich phosphine ligands (


) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition while sterically suppressing 

-hydride elimination.

Mechanistic Pathway & Logic

The success of this reaction hinges on the ligand's cone angle and electron density. The diagram below illustrates the competition between the desired pathway and the fatal side reaction.

SuzukiMechanism Start Alkyl Bromide (Compound A) OxAdd Oxidative Addition (Pd-Alkyl Species) Start->OxAdd Slow Step (Requires e- rich Ligand) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd BetaElim SIDE REACTION: Beta-Hydride Elimination OxAdd->BetaElim Fast without Bulky Ligand TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Rate Limiting (Requires Base) Styrene Styrene Byproduct (Dead End) BetaElim->Styrene RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Mechanistic competition in alkyl-Suzuki coupling. Bulky ligands (PCy3) block the red path (


-elimination) and favor the green path (Transmetallation).

Experimental Protocols

Method A: The Palladium-Tricyclohexylphosphine ( ) Protocol

Recommended for highest reliability and functional group tolerance.

Reagent Table

ReagentEquiv.[1][2][3]MW ( g/mol )Function
Compound A 1.0271.13Electrophile
Aryl/Alkyl Boronic Acid1.2 - 1.5Var.Nucleophile

0.04 (4 mol%)224.51Pre-catalyst

(Tricyclohexylphosphine)
0.08 - 0.10280.43Ligand

3.0212.27Base (Mild)
Toluene / Water20:1 Ratio-Solvent System

Step-by-Step Procedure:

  • Pre-Catalyst Formation (Critical):

    • In a glovebox or under active Argon flow, charge a flame-dried Schlenk tube with

      
       (4 mol%) and 
      
      
      
      (8-10 mol%).
    • Note: The Pd:Ligand ratio of 1:2 is crucial to generate the active

      
       species in situ.
      
  • Solids Addition:

    • Add Compound A (1.0 equiv), the Boronic Acid (1.2 equiv), and

      
       (3.0 equiv).
      
    • Chemo-selectivity Note: Use tribasic potassium phosphate (

      
      ). Stronger alkoxide bases (e.g., 
      
      
      
      ) will hydrolyze the methyl ester on Compound A. Carbonates (
      
      
      ) are often too weak for alkyl couplings.
  • Solvent & Deoxygenation:

    • Add Toluene and Water (20:1 v/v). Concentration should be roughly 0.15 M with respect to Compound A.

    • Strict Deoxygenation: Sparge the mixture with Argon for 15 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is the primary cause of failure in alkyl-Suzuki couplings as it oxidizes the electron-rich phosphine ligand.

  • Reaction:

    • Seal the vessel and heat to 80°C for 12–24 hours.

    • Observation: The solution should turn from dark red/brown to black/grey over time.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Method B: The Nickel-Catalyzed Alternative

Recommended if cost is a constraint or if Palladium fails.

Reagent Table

ReagentEquiv.[1][2][3]Function
Compound A 1.0Electrophile
Boronic Acid1.5Nucleophile

0.05 (5 mol%)Catalyst Source
Bathophenanthroline0.06 (6 mol%)Ligand
CuI (Copper Iodide)0.05 (5 mol%)Co-catalyst (Optional)

2.0Base
sec-Butanol / Dioxane1:1Solvent

Protocol Differences:

  • Glovebox Mandatory:

    
     is extremely air-sensitive. This reaction must be set up in a glovebox.
    
  • Temperature: Typically runs at 60°C .[1]

  • Mechanism: Likely proceeds via a Single Electron Transfer (SET) radical mechanism, which is excellent for alkyl halides but requires strict exclusion of radical scavengers.

Quality Control & Validation (Self-Validating the Protocol)

To ensure the reaction worked as intended and not via a side pathway, perform the following checks:

TechniqueObservationInterpretation
TLC New spot

different from SM
Preliminary success.

NMR
Disappearance of triplet at

ppm (

)
Consumption of Electrophile.

NMR
Appearance of olefinic protons (

5.0-6.0 ppm)
FAILURE:

-hydride elimination occurred (Styrene formation).

NMR
Shift of ethyl tail to alkyl regionSUCCESS: Cross-coupling achieved.
GC-MS Mass = SM - Br + NucleophileConfirmation of adduct.

Troubleshooting Guide

Scenario 1: No Reaction (Starting Material Recovered)

  • Cause: Oxygen poisoning of the catalyst.

  • Fix: Increase sparging time or use fresh

    
    . Ensure 
    
    
    
    is white (not oxidized to phosphine oxide).
  • Fix: Add a drop of water. The "Fu conditions" often require trace water for the boronic acid to form the active boronate species.

Scenario 2: Low Yield, High Styrene Byproduct

  • Cause:

    
    -hydride elimination is faster than transmetallation.
    
  • Fix: Increase the catalyst loading to 10 mol%.

  • Fix: Switch to a bulkier ligand like

    
      or 
    
    
    
    (CataCXium A)
    .
  • Fix: Lower the temperature to 60°C to kinetically disfavor elimination.

Scenario 3: Ester Hydrolysis (Acid Byproduct)

  • Cause: Base is too strong or reaction ran too long in water.

  • Fix: Switch from

    
     to anhydrous 
    
    
    
    or
    
    
    . Use anhydrous THF instead of Toluene/Water.

Workflow Visualization

Workflow Setup Step 1: Setup Flame dry Schlenk tube Cool under Argon Mix Step 2: Reagent Addition Add Pd(OAc)2, PCy3, Compound A Add Boronic Acid, K3PO4 Setup->Mix Solvent Step 3: Solvent & Degas Add Toluene/H2O (20:1) Sparge Ar (15 min) Mix->Solvent Heat Step 4: Reaction Heat to 80°C Stir 16h Solvent->Heat Check Step 5: QC Check TLC/GC-MS Heat->Check Check->Heat Incomplete Workup Step 6: Workup Dilute EtOAc, Wash H2O Dry MgSO4 Check->Workup Complete Purify Step 7: Purification Flash Column Chromatography Workup->Purify

Figure 2: Operational workflow for the Pd-catalyzed coupling of Compound A.

References

  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).

    
    -Hydrogens.[4][5] Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
    
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.[4][6] Journal of the American Chemical Society, 124(46), 13662–13663.[6] [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. [Link]

Sources

Application

Application Note: Sonogashira-Type Cross-Coupling of Methyl 2-(4-(2-bromoethyl)phenyl)acetate

[1] Part 1: Executive Summary & Strategic Analysis The Challenge: vs. Hybridization This guide details the protocol for utilizing Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS: 78712-65-9) in Sonogashira cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis

The Challenge: vs. Hybridization

This guide details the protocol for utilizing Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS: 78712-65-9) in Sonogashira cross-coupling reactions.[1]

Critical Technical Distinction: Standard Sonogashira conditions (Pd(PPh


)

/ CuI / Et

N) are designed for aryl or vinyl halides (

-hybridized carbons).[1] The substrate contains a primary alkyl bromide (

-hybridized carbon) on the ethyl side chain.

Attempting a classical Sonogashira protocol with this substrate will result in failure due to two mechanistic bottlenecks:

  • Sluggish Oxidative Addition: Pd(0) adds poorly to electron-rich alkyl halides compared to aryl halides.[1]

  • Rapid

    
    -Hydride Elimination:  Once the alkyl-palladium intermediate forms, it rapidly eliminates to form a styrene derivative (vinyl impurity) rather than coupling with the alkyne.[1]
    
The Solution: "Alkyl-Sonogashira"

To successfully couple this specific molecule with a terminal alkyne, we must employ Modified Sonogashira Conditions (often termed Copper-Catalyzed Alkynylation or Pd-Catalyzed Alkyl Cross-Coupling).[1] This protocol utilizes bulky, electron-rich ligands (N-heterocyclic carbenes or bulky phosphines) to facilitate oxidative addition and sterically suppress


-hydride elimination.[1]

Part 2: Technical Specifications & Reactivity Profile

Substrate Analysis
FeatureSpecificationImplication for Protocol
Compound Name Methyl 2-(4-(2-bromoethyl)phenyl)acetateTarget Electrophile
Reactive Site Primary Alkyl Bromide (–CH

CH

Br)
Requires Pd-NHC or Cu-Radical catalysis.[1]
Sensitive Moiety Methyl Ester (–COOCH

)
Avoid strong bases (e.g., n-BuLi, NaH) to prevent hydrolysis or transesterification. Use Cs

CO

or K

PO

.
Side Reaction Risk

-Hydride Elimination
Leads to formation of Methyl 2-(4-vinylphenyl)acetate.[1]
Mechanistic Pathway & Logic

The following diagram illustrates the divergence between the desired cross-coupling and the unwanted elimination pathway, highlighting where the specialized ligand intervenes.

G Start Alkyl Bromide Substrate (sp3-C-Br) OxAdd Oxidative Addition (R-Pd-Br) Start->OxAdd Slow Step (Accelerated by Ligand) Pd0 Pd(0) / Bulky Ligand Pd0->OxAdd BetaElim FAILURE MODE: Beta-Hydride Elimination OxAdd->BetaElim Fast without Bulky Ligand TransMet Transmetallation (with Alkyne-Cu) OxAdd->TransMet Favored by Bulky Ligand (Steric Bulk Blocks Elimination) Styrene Byproduct: Styrene Derivative BetaElim->Styrene RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product SUCCESS: Internal Alkyne Product RedElim->Product

Caption: Mechanistic divergence in Alkyl-Sonogashira coupling. Bulky ligands are essential to block the red "Failure Mode" pathway.

Part 3: Experimental Protocols

Protocol A: Palladium-NHC Catalyzed Cross-Coupling (Recommended)

Based on the methodology of Gregory Fu (MIT/Caltech) for unactivated alkyl halides.[1]

Objective: Coupling Methyl 2-(4-(2-bromoethyl)phenyl)acetate with a terminal alkyne (e.g., Phenylacetylene).

Reagents & Materials:
  • Substrate: Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: [Pd(allyl)Cl]

    
     (2.5 mol%) or Pd(OAc)
    
    
    
  • Ligand: IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) (5 mol%) or SIMes·HCl.

  • Base: Cs

    
    CO
    
    
    
    (1.4 equiv) - Crucial for ester tolerance.[1]
  • Solvent: Dioxane or THF (Anhydrous, degassed).

  • Additive: CuI (3 mol%) - Optional but often accelerates transmetallation.[1]

Step-by-Step Workflow:
  • Catalyst Pre-formation (Glovebox or Schlenk Line):

    • In a screw-cap vial, combine [Pd(allyl)Cl]

      
       (2.5 mol%) and the NHC ligand precursor (IMes·HCl, 5 mol%).
      
    • Add Cs

      
      CO
      
      
      
      (1.4 equiv).
    • Note: The base generates the free carbene in situ.

  • Substrate Addition:

    • Add Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 equiv).[1]

    • Add the terminal alkyne (1.2 equiv).

  • Solvent & Degassing (Critical):

    • Add anhydrous Dioxane (0.2 M concentration relative to bromide).

    • Strictly degas the mixture (freeze-pump-thaw x3 or vigorous argon sparging for 15 mins). Oxygen promotes homocoupling of the alkyne (Glaser coupling) and kills the active Pd-carbene species.

  • Reaction:

    • Seal the vial under Argon.

    • Stir vigorously at 45°C – 60°C for 12–24 hours.

    • Monitoring: Check TLC or LC-MS.[1] Look for the disappearance of the alkyl bromide.[2] If the styrene byproduct appears, lower temperature and increase ligand loading.

  • Workup:

    • Filter the mixture through a pad of silica or Celite to remove inorganic salts.

    • Wash with Ethyl Acetate.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Copper-Catalyzed Radical Alkynylation (Alternative)

Useful if Palladium costs are prohibitive or if trace Pd contamination is a concern.[1]

Mechanism: Radical substitution (SOMO-philic alkynylation).[1]

Reagents:
  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline or TMEDA (20 mol%)[1]

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the intermediate).

Workflow:
  • Combine CuI, Ligand, and Base in a reaction vessel.

  • Add the alkyl bromide substrate and alkyne.

  • Add DMF.

  • Heat to 80°C – 100°C under Argon.

  • Note: This method requires higher temperatures than Protocol A. Monitor the ester stability carefully at these temperatures.

Part 4: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Catalyst Poisoning / OxidationEnsure strict degassing.[1] Use fresh Pd source. Switch to Protocol A (Pd-NHC) if using standard phosphines.[1]
Styrene Formation (Vinyl impurity)

-Hydride Elimination
The catalyst is too small or electron-poor.[1] Switch to bulkier ligand (e.g., from PPh

to PCy

or IMes). Lower reaction temperature.
Ester Hydrolysis (Acid formation)Base too strong or wet solventSwitch from hydroxide/alkoxide bases to Cs

CO

or K

PO

. Ensure solvents are anhydrous.
Alkyne Homocoupling (Diyne formation)Presence of OxygenOxygen facilitates Glaser coupling of the alkyne. Improve inert atmosphere handling.

Part 5: References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides.[3][4] Journal of the American Chemical Society, 125(45), 13642–13643.[3]

    • Relevance: Establishes the Pd-NHC methodology required for primary alkyl bromides.

  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.[4][5] Organic Letters, 2(12), 1729–1731.

    • Relevance: foundational work on bulky phosphines preventing side reactions.

  • Kainz, Q. M., et al. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(48), 17256–17259.

    • Relevance: Discusses radical pathways for alkyl halides using Copper, providing context for Protocol B.

  • PubChem Compound Summary. Methyl 2-(4-bromophenyl)acetate (Related Structure/Control).

    • Relevance: Verification of ester stability and structural analogues.

Sources

Method

synthesis of beta-arylethylamines using Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Target Scaffold: Methyl 2-(4-(2-bromoethyl)phenyl)acetate Application Domain: Medicinal Chemistry, Process Development (Mirabegron & -Adrenergic Agonists) Date: February 16, 2026[1] Executive Summary This guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

Target Scaffold: Methyl 2-(4-(2-bromoethyl)phenyl)acetate Application Domain: Medicinal Chemistry, Process Development (Mirabegron &


-Adrenergic Agonists)
Date:  February 16, 2026[1]

Executive Summary

This guide details the optimized protocols for utilizing Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS: 180175-32-6 / 144689-93-0) as a bifunctional electrophile in the synthesis of


-arylethylamines. This scaffold is a critical intermediate in the synthesis of drugs like Mirabegron  (Myrbetiq).

The core challenge in utilizing this scaffold is chemoselectivity : the molecule contains a reactive alkyl bromide (electrophile) and a methyl ester (electrophile). The objective is to effect


-alkylation (S

2) at the bromide site while suppressing competitive amidation (aminolysis) at the ester site and preventing E2 elimination to styrene derivatives.

Strategic Analysis: The Chemoselectivity Triad

Success depends on balancing three competing reaction pathways. The choice of base, solvent, and temperature is dictated by the need to favor Pathway A (below) over B and C.

Reaction Pathways (DOT Visualization)

ReactionPathways Start Methyl 2-(4-(2-bromoethyl)phenyl)acetate Target PATH A: Target Amine (S_N2 Alkylation) Start->Target Mild Base (K2CO3) Polar Aprotic (MeCN) < 60°C Amide PATH B: Amide Impurity (Aminolysis) Start->Amide High Temp (>80°C) Excess 1° Amine Styrene PATH C: Styrene Impurity (E2 Elimination) Start->Styrene Strong Base (NaH, tBuOK) High Temp Amine Amine (R-NH2) Amine->Target Amine->Amide

Figure 1: Chemoselectivity map. Path A is the desired kinetic product. Path B is thermodynamic (irreversible). Path C is driven by basicity/sterics.

Optimized Protocols

Protocol A: Synthesis with Secondary Amines (Standard Route)

Best for: Coupling with piperazines, morpholines, or secondary acyclic amines. Mechanism: Finkelstein-assisted S


2 substitution.
Reagents & Stoichiometry
ComponentEquiv.Role
Scaffold (Bromoethyl ester)1.0Limiting Reagent
Secondary Amine 1.1 - 1.2Nucleophile
K

CO

(Anhydrous)
2.0 - 3.0Acid Scavenger (Heterogeneous)
NaI (Sodium Iodide)0.1 (10 mol%)Catalyst (Halide Exchange)
Acetonitrile (MeCN) [0.2 M]Solvent (Polar Aprotic)
Step-by-Step Methodology
  • Activation: In a reaction vessel equipped with a reflux condenser, dissolve Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq) and NaI (0.1 eq) in anhydrous MeCN . Stir at RT for 15 mins. Note: The solution may yellow slightly as alkyl iodide forms.

  • Base Addition: Add K

    
    CO
    
    
    
    (2.5 eq) followed by the Secondary Amine (1.1 eq).
  • Reaction: Heat the mixture to 50–60°C .

    • Critical Control Point: Do not exceed 65°C. Higher temperatures increase the rate of ester aminolysis.

  • Monitoring: Monitor by HPLC/TLC. Reaction is typically complete in 4–8 hours.

    • Target: Disappearance of starting bromide (

      
       in Hex/EtOAc).
      
    • Impurity Check: Watch for the "styrene" peak (lower polarity) or amide peak (much higher polarity).

  • Workup:

    • Cool to RT. Filter off inorganic salts (KBr, KI, Excess K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc, wash with Water (x2) and Brine (x1).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Protocol B: Synthesis with Primary Amines (Cesium-Promoted)

Best for: Synthesis of secondary amines (mono-alkylation) while avoiding over-alkylation to tertiary amines. Scientific Basis: Cesium bases (Cs


CO

or CsOH) utilize the "Cesium Effect"—the large ionic radius of Cs

forms a looser ion pair with the amide anion, enhancing nucleophilicity while steric bulk suppresses dialkylation [1, 2].
Reagents & Stoichiometry
ComponentEquiv.Role
Scaffold 1.0Limiting Reagent
Primary Amine 1.5 - 2.0Nucleophile
Cs

CO

1.0Base (Promotes Mono-alkylation)
TBAI 0.05Phase Transfer Catalyst (Optional)
DMF [0.15 M]Solvent
Step-by-Step Methodology
  • Preparation: Flame-dry the glassware. Moisture suppresses the Cesium effect.

  • Solvation: Dissolve the Primary Amine (2.0 eq) and Cs

    
    CO
    
    
    
    (1.0 eq) in anhydrous DMF . Add activated molecular sieves (4Å) if available.
  • Addition: Add Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq) slowly (dropwise) over 30 minutes at RT.

    • Reasoning: Keeping the electrophile concentration low relative to the amine favors mono-alkylation.

  • Reaction: Stir at RT to 40°C .

    • Note: Cesium-promoted alkylations are often faster; heating is rarely required and should be avoided to protect the ester.

  • Quench: Pour into ice-water mixture. Extract with EtOAc.

Case Study: Mirabegron Intermediate Synthesis

Context: Mirabegron is a


-agonist used for overactive bladder. While the commercial route often uses epoxide opening, the alkylation route using this bromo-ester is a valuable convergent strategy for analogs [3, 4].

Target Transformation: Reaction of Methyl 2-(4-(2-bromoethyl)phenyl)acetate with (R)-2-amino-1-phenylethanol (or its protected derivatives).

Specific Modifications for this Target:

  • Protecting Groups: The hydroxyl group on the amine partner should ideally be TBS-protected to prevent O-alkylation, though N-alkylation is kinetically favored.

  • Solvent Switch: Use 2-Butanone (MEK) instead of MeCN if the amine partner is highly lipophilic.

  • Purification: The resulting secondary amine is often isolated as a Hydrochloride salt to purge unreacted ester starting material.

Quality Control & Troubleshooting

Analytical Markers (HPLC/NMR)
Species

H NMR Signature (

ppm)
HPLC Behavior (Reverse Phase)
Starting Material 3.55 (t, 2H, -CH

Br), 3.68 (s, 3H, -OCH

)
High Retention Time (Non-polar)
Product (Amine) 2.85 (t, 2H, -CH

N), 3.68 (s, 3H, -OCH

)
Medium Retention (Basic tailing possible)
Impurity (Styrene) 5.2 & 5.7 (d, Vinyl protons), 6.7 (dd)Highest Retention (Very Non-polar)
Impurity (Amide) Loss of 3.68 (OMe singlet). New NH peak.Low Retention (Polar)
Troubleshooting Logic
  • Issue: High levels of Styrene (Elimination product).

    • Cause: Base is too strong or temperature is too high.

    • Fix: Switch from K

      
      CO
      
      
      
      to NaHCO
      
      
      . Lower temp to 40°C. Increase NaI loading to 0.5 eq to accelerate S
      
      
      2 at lower temps.
  • Issue: Ester hydrolysis (Acid formation).

    • Cause: Wet solvent or hydroxide contamination.

    • Fix: Use anhydrous MeCN/DMF. Add 3Å Molecular Sieves. Ensure base is Carbonate, not Hydroxide.

  • Issue: Incomplete conversion after 24h.

    • Cause: "Finkelstein stall".

    • Fix: The alkyl chloride might have formed (if using chloride salts). Ensure NaI is fresh. Switch solvent to Acetone (reflux) to precipitate NaBr/NaCl, driving equilibrium.

Workup Decision Tree (DOT)

WorkupLogic Crude Crude Reaction Mixture Filter Filter Solids (Salts) Crude->Filter Evap Evaporate Solvent Filter->Evap Part Partition: EtOAc / Water Evap->Part Check Check pH of Aqueous Layer Part->Check Acidic Acidify (pH 3) Extract Impurities Check->Acidic Remove Non-Basic Impurities (Styrene/Ester) Basic Basify (pH 10) Extract Product Acidic->Basic Recover Amine Final Final Product (Free Base) Basic->Final

Figure 2: Acid-Base extraction strategy to purify the target amine from non-basic styrene or unreacted starting material.

References

  • Salvatore, R. N., et al. (1999).[2][3] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[2][3][4] Organic Letters.

  • K. W. Jung Group. (2025).[5] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[2][3][4][5] SciSpace / ResearchGate.

  • Megafine Pharma (P) Ltd. (2015).[6][7] "Process for the preparation of Mirabegron." World Intellectual Property Organization (WO201544965).

  • Zhongding Chemical. (2026). "Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate in Pharmaceutical Intermediates."

Sources

Application

Application Notes and Protocols: Methyl 2-(4-(2-bromoethyl)phenyl)acetate as a Versatile Precursor for Heterocyclic Scaffolds

Introduction In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount. Methyl 2-(4-(2-bromoethyl)phenyl)acetate emerges as a highly v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount. Methyl 2-(4-(2-bromoethyl)phenyl)acetate emerges as a highly valuable and versatile building block, uniquely poised for the synthesis of a variety of medicinally relevant heterocyclic cores. Its structure incorporates a reactive bromoethyl moiety, a latent phenethylamine backbone, and a readily modifiable phenylacetate group. This strategic combination of functionalities allows for a range of classical and modern cyclization strategies to be employed, leading to the formation of indoles, tetrahydroisoquinolines, and benzofurans.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging methyl 2-(4-(2-bromoethyl)phenyl)acetate for the synthesis of these key heterocyclic systems. We will delve into the mechanistic underpinnings of the proposed synthetic transformations, offer detailed, field-proven protocols, and present the information in a clear and accessible format to facilitate seamless integration into your research endeavors.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the starting material is provided below for easy reference.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically >95%
Storage Sealed in a dry, room temperature environment

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

I. Synthesis of Tetrahydroisoquinoline Derivatives

The 4-(2-bromoethyl)phenylacetate core is an ideal precursor for the synthesis of the tetrahydroisoquinoline scaffold, a privileged structure in numerous natural products and pharmaceuticals. The synthetic strategy involves the conversion of the bromoethyl group to a primary amine, followed by cyclization.

A. Transformation to the Phenethylamine Precursor

The initial and critical step is the conversion of the bromoethyl group into an amino group. This can be efficiently achieved via a Gabriel synthesis or by direct amination with a suitable nitrogen source.

Protocol 1: Synthesis of Methyl 2-(4-(2-aminoethyl)phenyl)acetate

  • Materials:

    • Methyl 2-(4-(2-bromoethyl)phenyl)acetate

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a solution of methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the phthalimide-protected intermediate.

    • Dissolve the crude intermediate in ethanol and add hydrazine hydrate (3.0 eq).

    • Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-(4-(2-aminoethyl)phenyl)acetate.

B. Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

With the key phenethylamine precursor in hand, the Pictet-Spengler reaction offers a direct route to the tetrahydroisoquinoline core through condensation with an aldehyde or ketone followed by acid-catalyzed cyclization.[1][2][3]

Protocol 2: Synthesis of a 1-Substituted Tetrahydroisoquinoline Derivative

  • Materials:

    • Methyl 2-(4-(2-aminoethyl)phenyl)acetate

    • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde) (1.1 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Step-by-Step Procedure:

    • Dissolve methyl 2-(4-(2-aminoethyl)phenyl)acetate (1.0 eq) in anhydrous DCM.

    • Add the desired aldehyde or ketone (1.1 eq) to the solution.

    • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Diagram 1: Synthesis of Tetrahydroisoquinolines

G A Methyl 2-(4-(2-bromoethyl)phenyl)acetate B Methyl 2-(4-(2-aminoethyl)phenyl)acetate A->B 1. Potassium Phthalimide, DMF 2. Hydrazine Hydrate, EtOH C Tetrahydroisoquinoline Derivative B->C RCHO, TFA, DCM (Pictet-Spengler Reaction)

Caption: Synthetic pathway to tetrahydroisoquinolines.

II. Synthesis of Indole Derivatives

The synthesis of indoles from methyl 2-(4-(2-bromoethyl)phenyl)acetate can be envisioned through a multi-step sequence that constructs the requisite aniline precursor followed by a classical indole synthesis strategy.

A. Fischer Indole Synthesis Approach

The Fischer indole synthesis is a robust method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5][6] To utilize this method, the starting material must first be converted to the corresponding phenylhydrazine.

Protocol 3: Synthesis of a 2,3-Disubstituted Indole Derivative

  • Materials:

    • Methyl 2-(4-(2-bromoethyl)phenyl)acetate

    • Nitric acid/Sulfuric acid

    • Tin(II) chloride (SnCl₂)

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Sodium sulfite (Na₂SO₃)

    • Ketone (e.g., acetone, cyclohexanone)

    • Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)

  • Step-by-Step Procedure:

    • Step 1: Nitration

      • Carefully add methyl 2-(4-(2-bromoethyl)phenyl)acetate to a cooled (0 °C) mixture of concentrated nitric and sulfuric acids.

      • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

      • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

      • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the nitrated intermediate.

    • Step 2: Reduction to Aniline

      • Dissolve the nitrated compound in ethanol and add a solution of SnCl₂ in concentrated HCl.

      • Reflux the mixture for 2-3 hours.

      • Cool, basify with aqueous NaOH, and extract with ethyl acetate to obtain the aniline derivative.

    • Step 3: Diazotization and Reduction to Hydrazine

      • Dissolve the aniline in aqueous HCl and cool to 0 °C.

      • Add a solution of NaNO₂ dropwise.

      • Add the resulting diazonium salt solution to a cold solution of Na₂SO₃.

      • Acidify with HCl and heat to obtain the phenylhydrazine hydrochloride salt.

    • Step 4: Fischer Indole Synthesis

      • Mix the phenylhydrazine hydrochloride with the desired ketone (1.1 eq).

      • Add a catalytic amount of a Brønsted or Lewis acid (e.g., PPA or ZnCl₂).[4]

      • Heat the mixture to 80-120 °C for 2-4 hours.

      • Cool, add water, and neutralize with a base.

      • Extract with an organic solvent, dry, and purify by column chromatography to yield the indole derivative.

Diagram 2: Fischer Indole Synthesis Pathway

G A Methyl 2-(4-(2-bromoethyl)phenyl)acetate B Nitrated Intermediate A->B HNO₃, H₂SO₄ C Aniline Derivative B->C SnCl₂, HCl D Phenylhydrazine Derivative C->D 1. NaNO₂, HCl 2. Na₂SO₃ E Indole Derivative D->E Ketone, Acid Catalyst (Fischer Indole Synthesis)

Caption: Pathway for indole synthesis via Fischer cyclization.

III. Synthesis of Benzofuran Derivatives

The synthesis of benzofurans from the title compound can be achieved by first transforming the starting material into a suitably substituted phenol, followed by an intramolecular cyclization.

A. Conversion to a Phenolic Precursor

A plausible route involves the hydrolysis of the ester, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the phenol.

Protocol 4: Synthesis of a 2-Substituted Benzofuran

  • Materials:

    • Methyl 2-(4-(2-bromoethyl)phenyl)acetate

    • Sodium hydroxide (NaOH)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Palladium on carbon (Pd/C)

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Step-by-Step Procedure:

    • Step 1: Ester Hydrolysis

      • Hydrolyze methyl 2-(4-(2-bromoethyl)phenyl)acetate with aqueous NaOH to obtain 2-(4-(2-bromoethyl)phenyl)acetic acid.

    • Step 2: Conversion to Phenol (Hypothetical Route)

      • A more direct approach involves nucleophilic substitution of the bromoethyl group with a protected hydroxylamine, followed by cyclization. A simpler, albeit longer, route would be the conversion of the bromoethyl group to a vinyl group via elimination, followed by oxidation.

    • Alternative Strategy: Intramolecular O-Arylation

      • A more direct and efficient approach is to first generate a phenol at the ortho position to the acetate side chain. This is not directly achievable from the starting material. A more viable strategy is to utilize the bromoethyl group for cyclization onto a pre-existing phenol.

      • Starting from a 4-hydroxyphenylacetic acid derivative (which can be synthesized separately), the bromoethyl group can be introduced.

      • Alternatively, the bromoethyl group on our starting material can be used to alkylate a phenol in an intermolecular fashion, followed by an intramolecular cyclization.

    • Proposed Protocol for Intramolecular Cyclization

      • Starting from 4-hydroxyphenylacetic acid, perform a bromination to introduce a bromine ortho to the hydroxyl group.

      • Esterify the carboxylic acid to the methyl ester.

      • Alkylate the phenolic hydroxyl with 1,2-dibromoethane to yield a 2-bromoethoxy intermediate.

      • Perform an intramolecular Heck or Ullmann-type coupling to form the benzofuran ring.

Given the complexity of directly converting the provided starting material to a benzofuran, a more practical approach would be to consider it as a synthon for other heterocyclic systems. However, for the purpose of illustrating a potential, albeit challenging, pathway:

Protocol 5: Illustrative Benzofuran Synthesis from a Related Precursor

This protocol outlines a general method for benzofuran synthesis from an ortho-alkenyl phenol, which could be a target for synthesis starting from a derivative of our building block.

  • Materials:

    • o-Alkenylphenol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Oxygen (O₂) or another suitable oxidant

    • Dimethyl sulfoxide (DMSO)

  • Step-by-Step Procedure:

    • Dissolve the o-alkenylphenol in DMSO.

    • Add Pd(OAc)₂ as a catalyst.

    • Heat the reaction mixture under an atmosphere of oxygen.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product by column chromatography.

Diagram 3: General Benzofuran Synthesis

G A o-Alkenylphenol B Benzofuran Derivative A->B Pd(OAc)₂, O₂ (Wacker-type cyclization)

Sources

Method

Application Note: Precision Synthesis of Heterotelechelic Poly(2-oxazoline)s Using Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Executive Summary Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a high-value bifunctional initiator designed for the synthesis of defined, heterotelechelic polymers, specifically Poly(2-oxazoline)s (POx) .[1] In the contex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a high-value bifunctional initiator designed for the synthesis of defined, heterotelechelic polymers, specifically Poly(2-oxazoline)s (POx) .[1]

In the context of drug delivery and material science, this compound serves a dual purpose:

  • Initiation: The primary alkyl bromide (phenethyl bromide moiety) acts as an efficient initiator for the Cationic Ring-Opening Polymerization (CROP) of 2-oxazolines.[1]

  • Functionalization: The methyl ester group remains stable during cationic polymerization, providing a "masked" carboxylic acid at the

    
    -terminus.[1] This site can be selectively hydrolyzed post-polymerization to conjugate bioactive molecules (peptides, antibodies, or small molecule drugs) without affecting the polymer backbone.[1]
    

This guide details the protocol for synthesizing


-methoxycarbonyl-functionalized Poly(2-ethyl-2-oxazoline) (PEtOx) and its subsequent activation for bioconjugation.[1]

Chemical Profile & Handling

PropertySpecification
CAS Number 78712-65-9
Formula C

H

BrO

MW 257.13 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, Acetonitrile, THF, Toluene.[1]
Storage 2–8°C, under inert atmosphere (Ar/N

). Moisture sensitive.[1]

Expert Insight: The purity of the initiator is critical for CROP.[1] Even trace nucleophilic impurities (amines, water) will terminate the cationic chain end or initiate competing chains, leading to high dispersity (Đ).[1] Ensure the initiator is dried under high vacuum (>1 h) before transferring to the glovebox or reaction vessel.[1]

Protocol A: Cationic Ring-Opening Polymerization (CROP)

Objective: Synthesize Poly(2-ethyl-2-oxazoline) (PEtOx) with a narrow molecular weight distribution (Đ < 1.[1]2) and a reactive methyl ester


-end group.[1]
Materials
  • Initiator: Methyl 2-(4-(2-bromoethyl)phenyl)acetate.[1]

  • Monomer: 2-Ethyl-2-oxazoline (EtOx) (Distilled over BaO or CaH

    
     prior to use).[1]
    
  • Solvent: Acetonitrile (ACN) (Dry, < 10 ppm H

    
    O).[1]
    
  • Terminator: Methanolic KOH or Morpholine (depending on desired

    
    -end group).[1]
    
Workflow Diagram (CROP Mechanism)

CROP_Mechanism cluster_conditions Critical Parameters Init Initiator (Alkyl Bromide) Prop Propagation (Oxazolinium Cation) Init->Prop Initiation (k_i) High Temp (80-140°C) Monomer Monomer (2-Et-2-Oxazoline) Monomer->Prop Chain Growth (k_p) Prop->Prop n cycles Term Termination (Nucleophilic Attack) Prop->Term Addition of Terminator Polymer Heterotelechelic Polymer Term->Polymer Isolation Cond1 Strictly Anhydrous Cond2 [M]0/[I]0 determines DP

Figure 1: Cationic Ring-Opening Polymerization workflow. The alkyl bromide initiates the formation of the oxazolinium cation, driving the living polymerization.[1]

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried microwave vial or Schlenk flask, dissolve Initiator (1 eq, e.g., 25.7 mg, 0.1 mmol) in dry Acetonitrile (to reach [M] = 4 M).

    • Add Monomer (EtOx) calculated for target Degree of Polymerization (DP).[1]

      • Formula: Mass

        
         = DP 
        
        
        
        MW
        
        
        
        
        Moles
        
        
        .[1]
      • Example (DP=50): Add 0.5 g (5 mmol) EtOx.[1]

  • Polymerization:

    • Seal the vessel tightly.[1]

    • Heat to 140°C (Microwave reactor preferred for control) or 100°C (Oil bath).[1]

    • Reaction Time: Calculate based on

      
      .[1] For EtOx at 140°C in ACN, conversion is typically complete in 10–20 mins.[1]
      
  • Termination:

    • Cool the mixture to 0°C.

    • Add excess Terminator (e.g., Morpholine, 3 eq) to cap the

      
      -end.[1] Stir for 1 h at room temperature.
      
    • Why Morpholine? It introduces a secondary amine end-group, orthogonal to the ester at the

      
      -end.[1]
      
  • Purification:

    • Precipitate the polymer dropwise into cold Diethyl Ether (10x volume).[1]

    • Decant ether, redissolve polymer in DCM, and precipitate again (Repeat 2x).[1]

    • Dry under vacuum at 40°C for 24 h.[1]

Quality Control Checkpoints
  • 1H NMR (CDCl

    
    ): 
    
    • Check for disappearance of monomer vinyl protons (if using acrylate) or oxazoline ring protons.[1]

    • Diagnostic Signal: The aromatic protons of the initiator (phenyl ring) should appear at

      
       7.1–7.3 ppm.[1] The methyl ester singlet should appear at 
      
      
      
      3.6–3.7 ppm.[1]
    • Mn Calculation: Integrate the Initiator Phenyl protons (4H) vs. Polymer Backbone protons (CH

      
      CH
      
      
      
      ,
      
      
      3.4–3.6 ppm).
  • GPC (DMF + LiBr): Expect a monomodal peak with Đ < 1.2.[1]

Protocol B: Post-Polymerization Functionalization

Objective: Hydrolyze the


-methyl ester to a carboxylic acid for drug conjugation.[1]

Challenge: Poly(2-oxazoline)s have amide side chains that can hydrolyze under harsh acidic/basic conditions.[1] Solution: Use mild saponification with Lithium Hydroxide (LiOH).[1]

Workflow Diagram (Bioconjugation)

Bioconjugation Polymer_Ester Polymer-COOMe (Ester End) Hydrolysis Hydrolysis (LiOH, H2O/MeOH) Polymer_Ester->Hydrolysis Deprotection Polymer_Acid Polymer-COOH (Acid End) Hydrolysis->Polymer_Acid Purification (Dialysis) Activation Activation (NHS / EDC) Polymer_Acid->Activation NHS Ester Formation Conjugation Drug Conjugation (Amine-Drug) Activation->Conjugation Amide Bond Formation

Figure 2: Activation pathway from the methyl ester precursor to the final drug conjugate.[1]

Step-by-Step Procedure
  • Hydrolysis:

    • Dissolve the PEtOx-Ester polymer in a mixture of MeOH/H

      
      O (1:1) .[1]
      
    • Add LiOH (5 eq relative to the ester group, not the monomer units).

    • Stir at Room Temperature for 4–6 hours. Do not heat.

  • Work-up:

    • Acidify carefully to pH 4–5 using 1M HCl.[1]

    • Extract with DCM or purify via Dialysis (MWCO 1 kDa) against water to remove excess salts.[1]

    • Lyophilize to obtain the PEtOx-COOH.[1]

  • Validation:

    • 1H NMR: Disappearance of the methyl ester singlet (

      
       3.7 ppm).[1] Shift of the adjacent methylene protons.[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dispersity (Đ > 1.3) Slow initiation or wet reagents.[1]Dry EtOx over BaO.[1] Ensure Initiator is completely dissolved before heating.[1]
No Polymerization Impure initiator (hydrolyzed bromide).[1]Check initiator via NMR.[1] The -CH

Br triplet (

~3.5 ppm) must be distinct.[1]
Yellowing of Polymer Oxidation or too high temp.[1]Degas solvents thoroughly.[1] Reduce temp to 100°C and extend time.
Loss of Ester Group Accidental hydrolysis during workup.[1]Avoid strong bases during termination.[1] Store polymer in dry conditions.[1][2]

References

  • Hoogenboom, R., et al. (2008).[1] "Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline." Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

  • Fijten, M. W. M., et al. (2005).[1] "Recent developments in the cationic ring-opening polymerization of 2-oxazolines." Macromolecular Reviews. Link[1]

  • Sedlacek, O., et al. (2012).[1] "Poly(2-oxazoline)s – Are they more advantageous for biomedical applications than poly(ethylene glycol)?" Macromolecular Rapid Communications. Link[1]

  • Luxenhofer, R., et al. (2010).[1] "Poly(2-oxazoline)s as Polymer Therapeutics." Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link[1]

Sources

Application

Application Note: Strategic Synthesis of Phenethylamine Scaffolds using Methyl 2-(4-(2-bromoethyl)phenyl)acetate

This Application Note details the strategic use of Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS: 78712-65-9) as a bifunctional building block in the synthesis of pharmaceutical intermediates, specifically targeting phen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic use of Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS: 78712-65-9) as a bifunctional building block in the synthesis of pharmaceutical intermediates, specifically targeting phenethylamine-based scaffolds common in beta-adrenergic agonists (e.g., Mirabegron analogs) and antihistamines.[1]

[1]

Executive Summary

Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a versatile bifunctional synthon containing two distinct reactive centers: an electrophilic primary alkyl bromide and a nucleophilic/acidic methyl ester .[1] This duality allows for the rapid construction of complex phenethylamine and phenylacetic acid derivatives, which are privileged structures in medicinal chemistry (e.g., GPCR ligands).[2]

This guide provides optimized protocols for transforming this starting material into high-value pharmaceutical intermediates, focusing on suppressing common side reactions such as E2 elimination (styrene formation) and over-alkylation (quaternization) .[1][2]

Molecular Profile
PropertySpecification
Chemical Name Methyl 2-(4-(2-bromoethyl)phenyl)acetate
CAS Number 78712-65-9
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol
Key Functionality 1.[1][3][4][5][6][7][8][9] Alkyl Bromide (

Electrophile)2.[1][2] Methyl Ester (Pro-Nucleophile/Acid)
Primary Hazard Alkylating Agent (Lachrymator), Skin Irritant

Strategic Synthetic Pathways

The utility of this molecule lies in its ability to serve as a "linker" between an amine pharmacophore and a carboxylic acid pharmacophore.[1][2]

Pathway Logic (DOT Diagram)

The following decision tree illustrates the critical synthetic choices:

SyntheticPathway Start Methyl 2-(4-(2-bromoethyl)phenyl)acetate (Starting Material) Reaction1 Path A: N-Alkylation (Amine Nucleophile) Start->Reaction1 Mild Base, Aprotic Solvent Reaction2 Path B: Ester Hydrolysis (LiOH/THF) Start->Reaction2 Aqueous Base ProductA Intermediate A: Methyl 2-(4-(2-(amino)ethyl)phenyl)acetate Reaction1->ProductA SN2 Substitution SideProduct Risk: Styrene Formation (E2 Elimination) Reaction1->SideProduct High Temp / Strong Base ProductB Intermediate B: 4-(2-bromoethyl)phenylacetic acid Reaction2->ProductB Saponification Final Target API Scaffold: Amino-Acid Linker ProductA->Final Hydrolysis ProductB->Final Amidation

Figure 1: Strategic decision tree for functionalizing Methyl 2-(4-(2-bromoethyl)phenyl)acetate. Path A is preferred for introducing complex amine heads (e.g., chiral ethanolamines) to avoid zwitterion handling issues early in the synthesis.[2]

Protocol 1: Chemoselective N-Alkylation (The "Mirabegron-Like" Route)

Objective: Synthesize the secondary amine intermediate Methyl 2-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetate by displacing the bromide with (R)-2-amino-1-phenylethanol (or a model amine like benzylamine).[1]

Scientific Rationale:

  • Solvent Selection: Acetonitrile (MeCN) or DMF is used to enhance the nucleophilicity of the amine via the "polar aprotic" effect while minimizing E2 elimination (styrene formation) which is favored in protic or non-polar solvents at high temperatures.[2]

  • Base Selection:

    
     or DIPEA is preferred over strong bases (NaOH/KOH) to prevent hydrolysis of the methyl ester and to buffer the HBr generated.[2]
    
  • Stoichiometry: A slight excess of the amine (1.2–1.5 eq) is used to drive the reaction to completion, but a large excess is avoided to prevent bis-alkylation.[2]

Materials
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq)[1][2][3][10]

  • Target Amine (e.g., (R)-2-amino-1-phenylethanol) (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[2]
    
  • Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein catalyst[1][2]

  • Acetonitrile (anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-(4-(2-bromoethyl)phenyl)acetate (10 mmol, 2.57 g) in anhydrous Acetonitrile (50 mL).

  • Activation: Add Potassium Iodide (1 mmol, 0.16 g). Stir for 10 minutes at room temperature. Note: This generates the more reactive alkyl iodide in situ.[2]

  • Addition: Add Potassium Carbonate (20 mmol, 2.76 g) followed by the Target Amine (12 mmol).

  • Reaction: Heat the mixture to 50–60°C under an inert atmosphere (

    
    ). Monitor by TLC or HPLC.[1][2]
    
    • Critical Control Point: Do not exceed 65°C to minimize styrene formation.[1][2]

    • Reaction Time: Typically 12–18 hours.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2][5]

    • Filter off the inorganic solids (

      
      , KBr).[2]
      
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).[1][2]

  • Purification: The crude secondary amine often requires purification via column chromatography (SiO2, DCM/MeOH gradient) to remove unreacted primary amine and any tertiary amine byproduct.[2]

Expected Yield: 75–85% Key Analytical Marker: Disappearance of the triplet at


 ppm (

) and appearance of multiplet at

ppm (

).[1]

Protocol 2: Hydrolytic Cleavage to the Free Acid

Objective: Convert the methyl ester intermediate into the corresponding carboxylic acid, 2-(4-(2-aminoethyl)phenyl)acetic acid derivative, suitable for peptide coupling or salt formation.[1][2]

Scientific Rationale:

  • Regioselectivity: Saponification must be performed after alkylation if the amine functionality is sensitive, or if the zwitterionic product (amino-acid) is difficult to extract.[2]

  • Conditions: Lithium Hydroxide (LiOH) is used as a mild saponification agent that is compatible with most secondary amines.[2]

Step-by-Step Methodology
  • Dissolution: Dissolve the N-alkylated ester (from Protocol 1) (5 mmol) in a mixture of THF (20 mL) and Water (10 mL).

  • Saponification: Add LiOH·H₂O (10 mmol, 2.0 eq) in one portion.[2]

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Note: If solubility is poor, add a small amount of Methanol (2-5 mL).[1][2]

  • Neutralization (Critical):

    • Cool the reaction on an ice bath.

    • Carefully adjust pH to ~7.0–7.5 using 1M HCl.[1][2]

    • Warning: Do not acidify strongly (pH < 4) if the product contains a basic amine, as it will form a water-soluble salt and be difficult to extract.[2]

  • Isolation:

    • If the product precipitates at neutral pH (zwitterion), filter and dry.[2]

    • If it remains in solution, extract with n-Butanol or DCM/Isopropanol (3:1).[1][2]

    • Dry organic layer over

      
       and concentrate.[1][2]
      

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield (Styrene Formation) Reaction temperature too high; Base too strong.[1]Lower temp to <50°C; Switch from

to DIPEA or

.[1][2]
Over-Alkylation (Tertiary Amine) Excess alkyl bromide relative to amine.[1][2]Use excess amine (1.5–2.0 eq) or add bromide solution slowly to the amine solution.[1][2]
Incomplete Reaction Poor leaving group activity.Ensure catalytic KI (Finkelstein) is fresh; Increase solvent polarity (DMF).
Ester Hydrolysis during Alkylation Wet solvent or hygroscopic base.[1][2]Use anhydrous MeCN; Dry

before use.[1][2]

References

  • General N-Alkylation of Amines

    • Salvatore, R. N., et al. "Synthesis of secondary amines."[1][2] Tetrahedron 57.37 (2001): 7785-7811.[1] Link[1][2]

  • Mirabegron Synthesis (Analogous Chemistry)

    • While Mirabegron is typically synthesized via epoxide opening, the alkylation of phenethyl halides is a documented alternative for similar beta-agonist scaffolds.[1][2] See: CN103193730A - Synthesis method of Mirabegron. Link

  • Finkelstein Reaction Conditions

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1][2] Wiley-Interscience.[1] (Standard Reference for SN2 kinetics).

  • Safety of Alkyl Bromides

    • PubChem Compound Summary for Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9).[1] Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Ticket ID: #PUR-78712-Br Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted alkyl bromide starting material (CAS 78712-65-9) Executive Summary You are encountering difficulty rem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-78712-Br Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted alkyl bromide starting material (CAS 78712-65-9)

Executive Summary

You are encountering difficulty removing unreacted Methyl 2-(4-(2-bromoethyl)phenyl)acetate (hereafter referred to as Compound A ) from your reaction mixture. This is a common challenge in alkylation chemistry where Compound A is used as an electrophile.

Because Compound A contains both a thermally sensitive alkyl bromide and a hydrolytically sensitive methyl ester, standard purification methods like distillation often lead to degradation (elimination to styrene derivatives) or hydrolysis.

This guide provides three validated workflows to resolve this, prioritized by chemical efficiency.

Module 1: Chemoselective Scavenging (Recommended)

The Problem: Chromatography is time-consuming, and Compound A often co-elutes with non-polar products. The Solution: Use a solid-supported thiol scavenger resin. This method exploits the electrophilic nature of the alkyl bromide to covalently bond it to a solid bead, which is then removed by simple filtration.

Why This Works
  • Mechanism: Nucleophilic Substitution (

    
    ).
    
  • Selectivity: Thiol resins are "soft" nucleophiles. They will displace the bromide but will not attack the methyl ester (which requires a "hard" nucleophile like hydroxide or alkoxide).

  • Efficiency: Eliminates the need for a column if the product is the only other component.

Protocol: Silica-Thiol Scavenging

Materials:

  • SiliaMetS® Thiol or ISOLUTE® Si-Thiol (Loading ~1.2 - 1.4 mmol/g).

  • Solvent: THF, DMF, or Acetonitrile.

Step-by-Step Workflow:

  • Calculate Equivalents: Determine the molar amount of unreacted Compound A (via LCMS or NMR integration).

  • Dosing: Add 3.0 - 4.0 equivalents of Si-Thiol resin relative to the unreacted bromide.

  • Solvent Check: Ensure the mixture is in a compatible solvent (THF or DMF are ideal; avoid alcohols if transesterification is a concern, though thiols are generally safe).

  • Incubation: Stir gently or shake at 40°C for 4-6 hours .

    • Note: Heating accelerates the

      
       reaction. Do not exceed 60°C to prevent ester degradation.
      
  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The unreacted Compound A is now trapped on the resin beads.

  • Wash: Rinse the resin cake with EtOAc to recover any physically adsorbed product.

Visual Workflow: Scavenging Logic

ScavengingWorkflow Start Crude Mixture (Product + Unreacted Bromide) Step1 Add Si-Thiol Resin (3-4 equiv vs Bromide) Start->Step1 Step2 Stir at 40°C (4-6 Hours) Step1->Step2 Decision Check LCMS/TLC Step2->Decision Branch1 Bromide Absent Decision->Branch1 Success Branch2 Bromide Present Decision->Branch2 Incomplete Action1 Filter Resin Branch1->Action1 Action2 Add +1 equiv Resin Stir 2h Branch2->Action2 Final Evaporate Filtrate (Pure Product) Action1->Final Action2->Decision

Caption: Logical flow for removing alkyl bromide impurities using solid-phase extraction (SPE).

Module 2: Chromatographic Purification

The Problem: Scavenging resins are unavailable or too expensive for the scale. The Solution: Optimized Flash Chromatography.

Compound A is lipophilic (


). If your product is an amine (from an alkylation reaction), it will be significantly more polar, making separation easy. If your product is an ether or hydrocarbon, separation becomes difficult.
TLC Troubleshooting Guide
ScenarioSolvent System (Hex/EtOAc)ObservationCorrective Action
Product is an Amine 50:50 + 1%

Compound A moves to solvent front (

); Product trails (

).
Excellent separation. Use a gradient starting at 100% Hexane to flush Compound A , then ramp to 50% EtOAc.
Product is Neutral 80:20Compound A (

) co-elutes with product (

).
Switch solvent selectivity. Try Dichloromethane (DCM) / Methanol .[1] The aromatic interactions in DCM often separate phenyl acetates better than Hex/EtOAc.
Product is Acidic 90:10 + 1% AcOHCompound A streaks.Compound A is an ester; do not use strong acids in the mobile phase as it may hydrolyze the ester over time. Use Formic acid if necessary.
Critical Warning: The "Styrene" Impurity

If you see a new spot appearing just above Compound A on TLC, you likely generated Methyl 2-(4-vinylphenyl)acetate via elimination.

  • Cause: Heating Compound A with strong base (e.g.,

    
    , 
    
    
    
    ) or high temps (>80°C).
  • Removal: This styrene impurity is very non-polar. Flush the column with 100% Hexane (or Pentane) for 2-3 column volumes before starting your gradient.

Module 3: Crystallization (Scale-Dependent)

The Problem: You are working on >50g scale where chromatography is impractical. The Solution: Differential solubility.

Compound A is a low-melting solid/oil. Most alkylated products (especially salts) are solids.

Protocol:

  • Dissolve the crude mixture in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol .

  • Cool slowly to 0°C.

  • Compound A (the bromide) is highly soluble in alcohols and tends to stay in the mother liquor.

  • The alkylated product (if polar/salt) should crystallize out.

  • Validation: Check the supernatant by TLC to ensure Compound A remains in solution.

Decision Matrix: Which Method to Choose?

MethodSelection Input Impurity: Compound A (Alkyl Bromide) Scale Reaction Scale? Input->Scale Small < 5 grams Scale->Small Large > 50 grams Scale->Large ChemType Product Nature? Small->ChemType Method4 Recrystallization (IPA) Large->Method4 Amine Basic (Amine) ChemType->Amine Neutral Neutral/Lipophilic ChemType->Neutral Method1 Acid/Base Extraction (Wash out Neutral Bromide) Amine->Method1 Method2 Scavenger Resin (Si-Thiol) Neutral->Method2 Method3 Flash Column (DCM/MeOH) Method2->Method3 If Resin Unavailable

Caption: Strategic decision tree for purification based on scale and product chemistry.

Frequently Asked Questions (FAQ)

Q1: Can I use distillation to remove the excess bromide? A: Not recommended. Methyl 2-(4-(2-bromoethyl)phenyl)acetate has a high boiling point and a "beta-bromo" structure relative to the aromatic ring. Heating this molecule promotes


-elimination, generating the styrene derivative (Methyl 2-(4-vinylphenyl)acetate) and HBr. The HBr can then cleave your methyl ester.

Q2: I see a new impurity after leaving the mixture in Methanol/Water. What is it? A: You likely hydrolyzed the ester. The methyl ester is sensitive. If you must use aqueous washes, keep them cold (0°C) and rapid. Avoid leaving the compound in protic solvents with bases for extended periods.

Q3: Can I use an amine scavenger instead of a thiol? A: Yes, but with caution. Silica-supported amines (like Si-Trisamine) can act as bases. If your bromide is prone to elimination (which this one is), a basic scavenger might convert your impurity into the styrene side-product rather than capturing it. Si-Thiol is preferred because it is nucleophilic but less basic.

References

  • Biotage. "ISOLUTE® Si-Thiol Metal and Electrophile Scavenger."[2] Biotage Technical Notes.

  • SiliCycle. "SiliaMetS® Thiol: Metal and Organic Scavenger." SiliCycle Application Notes.

  • Sigma-Aldrich. "Methyl 2-(4-(2-bromoethyl)phenyl)acetate Product Analysis & Properties." Sigma-Aldrich Catalog.

  • Common Organic Chemistry. "Substitution (Br) - Aliphatic Amines and Workup Procedures." Common Organic Chemistry Archives.

Sources

Optimization

TLC visualization methods for tracking Methyl 2-(4-(2-bromoethyl)phenyl)acetate

An exceptional level of technical support is crucial for the seamless execution of research and development. This guide serves as a dedicated technical support resource for researchers utilizing Thin-Layer Chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional level of technical support is crucial for the seamless execution of research and development. This guide serves as a dedicated technical support resource for researchers utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Methyl 2-(4-(2-bromoethyl)phenyl)acetate . As Senior Application Scientists, we have designed this center to address the specific challenges you may encounter, moving beyond simple instructions to explain the underlying chemical principles that govern success.

Understanding the Analyte: Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Before troubleshooting, it's essential to understand the structural features of the target molecule and how they influence its chromatographic behavior and visualization.

  • Aromatic Ring: The phenyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light, particularly at 254 nm. This is the primary characteristic exploited for non-destructive visualization.[1][2]

  • Ester Functional Group: The methyl ester is a moderately polar group. While it contributes to the overall polarity, it is generally unreactive towards many common chemical stains, such as those based on aldehydes (e.g., vanillin).[3][4]

  • Alkyl Bromide: This functional group has a modest impact on polarity. Critically, alkyl halides are often difficult to visualize with certain stains, such as iodine.[1]

This combination of an aromatic ring with relatively inert ester and alkyl halide groups dictates the most effective visualization strategies.

Technical Troubleshooting & FAQs

This section is formatted to directly answer the common questions and issues that arise during the TLC analysis of Methyl 2-(4-(2-bromoethyl)phenyl)acetate.

Question 1: I've run my TLC plate, but I don't see any spots under the UV lamp. What's wrong?

This is a frequent issue that can stem from several sources. Follow this diagnostic sequence to identify the problem.

Answer:

There are four primary reasons you may not be seeing a spot under a 254 nm UV lamp:

  • Insufficient Concentration: The most common cause is that the sample spotted on the plate is too dilute.[5][6] The detection limit for UV shadowing, while effective, requires a minimum amount of compound to be present.[7]

    • Solution: Prepare a more concentrated solution of your sample and re-spot the plate. Alternatively, you can spot the sample multiple times in the same location, ensuring the solvent evaporates completely between each application.[5][6]

  • Compound Evaporation: If your compound is particularly volatile or if there was a significant delay between developing and visualizing the plate, the analyte may have evaporated.

    • Solution: Visualize the TLC plate immediately after the eluent has been fully evaporated.

  • Incorrect Solvent Level in Chamber: If the solvent level in the developing chamber is higher than the spotting line on your TLC plate, the solvent will dissolve your sample directly into the solvent reservoir instead of allowing it to travel up the plate.[5][6]

    • Solution: Ensure the solvent level is always a few millimeters below the origin line where your sample is spotted.[8]

  • Reaction Failure: It is possible the reaction did not yield the expected product, and no UV-active compound is present in the mixture.[6]

    • Solution: Use a co-spotting technique. On the same plate, spot your starting material in one lane, your reaction mixture in a middle lane, and a co-spot (a spot of starting material directly on top of a spot of the reaction mixture) in a third lane. This will help confirm if the starting material has been consumed and if new products have formed.

Question 2: My spot is visible under UV, but I need to use a chemical stain for confirmation. Which one is the most reliable for this compound?

Answer:

The best choice for a destructive, universal stain for this molecule is potassium permanganate (KMnO₄) .

  • Mechanism of Action: Potassium permanganate is a powerful oxidizing agent.[9] It reacts with any oxidizable functional group on the analyte. In the case of Methyl 2-(4-(2-bromoethyl)phenyl)acetate, the alkyl portions of the molecule are susceptible to oxidation. This reaction reduces the purple permanganate ion (Mn⁷⁺) to brown manganese dioxide (Mn⁴⁺), which precipitates onto the plate, appearing as a yellow-to-brown spot against a pink or purple background.[4][9]

  • Why it Works: This stain is highly sensitive and visualizes a vast range of organic compounds, making it an excellent general-purpose choice when UV is insufficient or when you need to see non-UV-active impurities.[4][10]

  • Stains to Avoid:

    • Vanillin: This stain reacts primarily with strong and weak nucleophiles like alcohols and amines, as well as many aldehydes and ketones.[3] It is generally unreactive with esters, aromatics, and alkyl halides, making it unsuitable for your compound.[3]

    • Iodine: While iodine vapor can visualize aromatic compounds, it is often ineffective for alkyl halides and the spots tend to be faint and fade quickly.[1][8]

Question 3: My spots are streaking and not resolving properly. How can I fix this?

Answer:

Streaking is a clear indicator of a problem with either sample application or the choice of mobile phase.

  • Sample Overloading: Applying too much sample is the most common cause of streaking.[5][6][11] When the stationary phase becomes saturated, the excess analyte is smeared up the plate by the mobile phase.

    • Solution: Dilute your sample solution. Aim for spotting a very small, concentrated dot (1-2 mm in diameter).[12]

  • Inappropriate Solvent Polarity: If the solvent system is too polar for your compound, the analyte will have a very high affinity for the mobile phase and a low affinity for the polar silica plate. This causes it to travel with the solvent front without proper partitioning, often resulting in a streak.[6][12]

    • Solution: Decrease the polarity of your mobile phase. For Methyl 2-(4-(2-bromoethyl)phenyl)acetate, which is moderately polar, a common starting eluent is a mixture of hexanes and ethyl acetate.[13][14] If you observe streaking, try decreasing the proportion of ethyl acetate (e.g., move from a 1:1 to a 4:1 or 5:1 ratio of Hexane:Ethyl Acetate).

  • Highly Polar Impurities: If your sample contains highly polar impurities (like carboxylic acids or amines), they can streak badly in neutral solvent systems.[12]

    • Solution: While not expected for this specific compound, if acidic or basic impurities are suspected, adding a very small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.[12]

Question 4: My compound's R_f value is too high (close to 1) or too low (close to 0). How do I select the right solvent system?

Answer:

The Retention Factor (R_f) is a measure of how far your compound travels relative to the solvent front. An ideal R_f value for good separation is between 0.2 and 0.8.[13]

  • If R_f is too high (analyte runs with the solvent front): Your mobile phase is too polar. The compound is spending too much time dissolved in the mobile phase and not enough time interacting with the stationary phase (silica).

    • Action: Decrease the polarity of the eluent. For a Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.[12]

  • If R_f is too low (analyte stays at the baseline): Your mobile phase is not polar enough. The compound has a very strong affinity for the polar silica plate and is not being effectively carried by the solvent.

    • Action: Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, this means increasing the proportion of ethyl acetate.[12]

Problem Cause Recommended Action Example Solvent Adjustment (Hexane:EtOAc)
R_f ≈ 0.9 - 1.0 Mobile phase is too polar Decrease mobile phase polarityChange from 1:1 to 4:1
R_f ≈ 0.0 - 0.1 Mobile phase is too non-polar Increase mobile phase polarityChange from 9:1 to 4:1
Ideal R_f ≈ 0.35 Optimal polarityNo change needed4:1 (Hypothetical Ideal)

Decision Workflow for Visualization

The following diagram outlines the logical progression for visualizing your TLC plate, starting with non-destructive methods and proceeding to destructive ones if necessary.

TLC_Visualization_Workflow Workflow for Visualizing Methyl 2-(4-(2-bromoethyl)phenyl)acetate start Develop and Dry TLC Plate uv_vis Visualize under UV Lamp (254 nm) start->uv_vis spot_visible Spot is Visible? uv_vis->spot_visible circle_spot Circle Spot with Pencil Calculate Rf Value spot_visible->circle_spot  Yes need_stain Need Chemical Confirmation or No Spot Visible spot_visible->need_stain  No / Confirmation Needed end_process Analysis Complete circle_spot->end_process permanganate Use Potassium Permanganate (KMnO4) Stain (See Protocol) need_stain->permanganate permanganate->end_process

Caption: Decision workflow for selecting a TLC visualization method.

Detailed Experimental Protocols

Protocol 1: Preparation of Potassium Permanganate (KMnO₄) Stain

This is a highly effective, general-purpose oxidative stain.

Materials:

  • Potassium permanganate (KMnO₄): 3 g

  • Potassium carbonate (K₂CO₃): 20 g

  • 5% Sodium hydroxide (NaOH) solution: 5 mL

  • Distilled water: 300 mL

Procedure:

  • In a 500 mL flask or beaker, dissolve the potassium carbonate and potassium permanganate in the distilled water.

  • Carefully add the 5% NaOH solution to the mixture.

  • Stir until all solids are completely dissolved. The solution will be a deep, dark purple.

  • Transfer the solution to a dark glass bottle for storage. It is stable for several months.

Using the Stain:

  • Ensure your developed TLC plate is completely dry (all eluent has evaporated).

  • Using forceps, quickly dip the plate into the KMnO₄ stain solution for 1-2 seconds.

  • Remove the plate and wipe the excess stain from the back of the plate with a paper towel.

  • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a pink/purple background.[4] Be careful not to overheat, as the entire plate will eventually turn brown.

Safety: Potassium permanganate is a strong oxidizing agent and can stain skin and clothing. Always wear gloves and safety glasses.

Protocol 2: Preparation of Vanillin Stain

While not recommended as the primary stain for this specific analyte, it is a common laboratory reagent and is included for completeness.

Materials:

  • Vanillin: 15 g

  • Ethanol (95% or absolute): 250 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 2.5 mL

Procedure:

  • Dissolve the 15 g of vanillin in 250 mL of ethanol in a flask.[15]

  • CAREFULLY and SLOWLY , add 2.5 mL of concentrated sulfuric acid to the ethanol solution while stirring.[15] This is an exothermic process.

  • Store the solution in a dark bottle, wrapped in foil, as it is light-sensitive.[3]

Using the Stain:

  • Dip the dried TLC plate in the vanillin solution.

  • Wipe the back and gently heat with a heat gun. Different functional groups (primarily alcohols and aldehydes) will produce a range of colors.

Safety: The stain is highly acidic due to the sulfuric acid.[3] Handle with extreme care, wearing gloves and safety glasses.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]

  • Dr.Oracle. (2026, January 1). What is the mechanism of action of potassium permanganate (KMnO4)?. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, November 10). Potassium permanganate. Retrieved from [Link]

  • China Washing Machines Manufacturers. (2025, September 18). Proper Use of Potassium Permanganate: Chlorine Bleach Alternative for Dyes, Inks, and Mold Stains. Retrieved from [Link]

  • Science Gateway. (n.d.). Detetion of DNA in PAGE --- UV shadowing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-shadowing. A PAGE separation of two transcription mixtures is shown.... Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • A Visual Guide to Making Vanillin Stain. (2025, August 19). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Retrieved from [Link]

  • Reddit. (2020, November 22). Column Fraction Staining. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

    • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, July 1). The use of potassium permanganate (KMnO4) as an electron-dense stain provide a adequate contrast in electron or x-ray microscopy?. Retrieved from [Link]

  • TLC Visualization Solutions. (n.d.). Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). Methyl 2-(4-(2-bromoethyl)phenyl)acetate | 78712-65-9. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-bromo-2-phenylacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Organic chemistry practical course. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Supporting Information for Carbazole based Electron Donor Acceptor (EDA) Catalysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Welcome to the technical support center for optimizing the nucleophilic substitution of Methyl 2-(4-(2-bromoethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the nucleophilic substitution of Methyl 2-(4-(2-bromoethyl)phenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. The following question-and-answer format directly addresses common challenges and provides in-depth, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Substrate and Reaction Mechanism

Question 1: What are the key structural features of Methyl 2-(4-(2-bromoethyl)phenyl)acetate and how do they influence the reaction?

Answer: Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a primary alkyl halide. The electrophilic carbon, the one bonded to the bromine atom, is an sp³-hybridized carbon.[1] This makes it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon is part of an ethyl group attached to a benzene ring, which can have an influence on the reaction's pathway.

Key features to consider:

  • Primary Alkyl Halide: The carbon atom bonded to the bromine is a primary carbon, meaning it is only attached to one other carbon atom. Primary alkyl halides generally favor the SN2 mechanism due to minimal steric hindrance, allowing for backside attack by the nucleophile.[2][3]

  • Benzylic-like Position: While not directly benzylic, the bromoethyl group is attached to a phenyl ring. This proximity can influence the reactivity. True benzylic halides are particularly reactive in both SN1 and SN2 reactions.[4][5] In this case, the phenyl group's electron-withdrawing nature can slightly activate the electrophilic carbon.

  • Leaving Group: Bromine is a good leaving group because its conjugate acid, HBr, is a strong acid, making the bromide ion (Br⁻) a weak base and stable on its own.[6][7] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[6]

Question 2: Should I be concerned about SN1 or elimination (E1/E2) side reactions?

Answer: Yes, competing reactions are a significant consideration.

  • SN1 Pathway: An SN1 reaction is unlikely to be the major pathway for this primary alkyl halide. SN1 reactions proceed through a carbocation intermediate, and primary carbocations are highly unstable.[3][8] However, under certain conditions, such as the use of a polar protic solvent and a weak nucleophile, a small amount of SN1 product might be observed.[9][10]

  • Elimination (E2) Pathway: The elimination reaction, specifically the E2 mechanism, is a major potential side reaction.[11] This is because many strong nucleophiles are also strong bases. A strong base can abstract a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the formation of an alkene. The competition between SN2 and E2 is a critical factor to control.[12][13] For primary alkyl halides, SN2 is generally favored over E2, unless a sterically hindered, strong base is used.[11][14]

Section 2: Optimizing Reaction Parameters - Base and Solvent Selection

Question 3: How do I choose the right base to favor the SN2 reaction over E2 elimination?

Answer: The choice of base is critical in directing the reaction towards substitution. A good nucleophile that is a weak base is ideal for SN2 reactions.[14]

  • Strongly Basic Nucleophiles: Reagents like hydroxide (OH⁻) and alkoxides (RO⁻) are strong bases and can promote E2 elimination, especially with increasing steric hindrance on the substrate or base.[11][14]

  • Good Nucleophiles, Weaker Bases: Nucleophiles such as cyanide (CN⁻), azide (N₃⁻), and halides (I⁻, Br⁻) are good nucleophiles but weaker bases, making them excellent choices for favoring SN2.[14]

  • Sterically Hindered Bases: The use of bulky bases like potassium tert-butoxide (t-BuOK) will strongly favor E2 elimination.[11]

Table 1: Comparison of Common Bases/Nucleophiles for Substitution Reactions

Base/NucleophileBasicityNucleophilicityPrimary Reaction Pathway with Primary Alkyl Halides
I⁻, Br⁻, Cl⁻WeakGoodSN2
RS⁻, HS⁻WeakExcellentSN2
CN⁻, N₃⁻ModerateGoodSN2
RCO₂⁻ModerateFairSN2
NH₃, RNH₂ModerateGoodSN2
OH⁻, RO⁻StrongGoodSN2 with competing E2
t-BuOK, DBUVery Strong/BulkyPoorE2

Question 4: What is the optimal solvent for this nucleophilic substitution?

Answer: The solvent plays a crucial role in influencing the reaction pathway. For an SN2 reaction, a polar aprotic solvent is generally the best choice.[10][15]

  • Polar Aprotic Solvents: Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN).[16] These solvents can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive and leads to a faster SN2 reaction rate.[10][15]

  • Polar Protic Solvents: Examples include water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH).[17] These solvents can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes the nucleophile and reduces its reactivity.[16][17] This can slow down the SN2 reaction and potentially favor the SN1 pathway by stabilizing the carbocation intermediate, although this is less of a concern for a primary halide.[9][17]

Table 2: Influence of Solvent Type on Reaction Mechanism

Solvent TypeExamplesEffect on SN2Effect on SN1Effect on E2
Polar Aprotic DMSO, DMF, AcetonitrileFavored (enhances nucleophile reactivity)DisfavoredFavored (with strong base)
Polar Protic Water, AlcoholsDisfavored (solvates nucleophile)Favored (stabilizes carbocation)Can occur
Nonpolar Hexane, TolueneDisfavored (poor solubility of nucleophiles)DisfavoredCan occur
Section 3: Troubleshooting and Advanced Protocols

Question 5: My reaction yield is low, and I'm isolating the starting material. What are the likely causes and how can I fix it?

Answer: Low conversion with recovery of starting material can be due to several factors. Here's a troubleshooting workflow:

G start Low Yield/ Starting Material Recovered q1 Is the nucleophile strong enough? start->q1 q2 Is the temperature adequate? q1->q2 Yes a1 Consider a more potent nucleophile. (e.g., use NaI instead of NaCl) q1->a1 No q3 Is the reaction time sufficient? q2->q3 Yes a2 Increase the reaction temperature. (Monitor for side products) q2->a2 No q4 Are there any inhibitory impurities? q3->q4 Yes a3 Extend the reaction time. (Monitor by TLC or LC-MS) q3->a3 No a4 Purify reagents and solvents. (Ensure anhydrous conditions if needed) q4->a4 Yes

Troubleshooting Low Conversion

  • Insufficient Nucleophilicity: Your chosen nucleophile may not be strong enough to displace the bromide at a reasonable rate. Consider using a more reactive nucleophile.

  • Low Temperature: SN2 reactions, like most reactions, are temperature-dependent. Gently heating the reaction can significantly increase the rate. However, be cautious, as higher temperatures can also favor the competing E2 elimination.

  • Short Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Purity: Ensure your reagents and solvent are pure and, if necessary, anhydrous. Water can sometimes interfere with the reaction, especially if your nucleophile is sensitive to hydrolysis.

Question 6: I'm observing a significant amount of an alkene byproduct. How can I suppress the E2 elimination?

Answer: The formation of an alkene byproduct is a clear indication of a competing E2 elimination reaction. Here are strategies to favor SN2 over E2:

G start High Alkene Byproduct (E2 Elimination) s1 s1 start->s1 s2 s2 start->s2 s3 s3 start->s3 s4 s4 start->s4

Minimizing E2 Elimination

  • Choice of Nucleophile/Base: As discussed, select a nucleophile that is a weaker base.

  • Solvent: Use a polar aprotic solvent.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Avoid Steric Hindrance: Ensure your nucleophile is not sterically bulky.[18]

Experimental Protocol: A General Procedure for Nucleophilic Substitution on Methyl 2-(4-(2-bromoethyl)phenyl)acetate

  • To a solution of Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO, approximately 0.1-0.5 M concentration), add the chosen nucleophile (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • LibreTexts. (2020, April 10). i. nucleophilic substitution. Retrieved from [Link]

  • Pearson. (n.d.). Good Leaving Groups Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Total Organic Chemistry. (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]

  • Western Washington University. (n.d.). Nucleophilic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 22). Distinguishing among SN2/SN1/E1/E2 for a secondary bromide. Retrieved from [Link]

  • CSIR NET Life Science Coaching. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • LinkedIn. (2026, January 15). E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • ChemistryConnected. (2022, April 11). E2 Elimination vs. Sn2 Substitution. Retrieved from [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Retrieved from [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SlideShare. (2022, August 28). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • UCL Discovery. (n.d.). mechanisms of nucleophilic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of reactivity between Methyl 2-(4-(2-bromoethyl)phenyl)acetate and its ethyl ester

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency, yield, and scalability of a s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. The two compounds at the center of this guide, Methyl 2-(4-(2-bromoethyl)phenyl)acetate and its ethyl ester counterpart, are versatile intermediates. While differing by only a single methylene unit, their reactivities can diverge in subtle yet meaningful ways. This guide provides an in-depth, objective comparison of their chemical behavior, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Molecules

At their core, both molecules share the same reactive functionalities: a bromoethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and an ester group, which can undergo nucleophilic acyl substitution. The phenyl ring acts as a scaffold, connecting these two functional groups. The key distinction lies in the alkoxy group of the ester: a methyl group (-OCH₃) versus an ethyl group (-OCH₂CH₃). This seemingly minor difference gives rise to variations in their physicochemical properties and, more importantly, their reactivity profiles, primarily through steric and electronic effects.

Table 1: Physicochemical Properties

PropertyMethyl 2-(4-(2-bromoethyl)phenyl)acetateEthyl 2-(4-(2-bromoethyl)phenyl)acetate
Molecular Formula C₁₁H₁₃BrO₂C₁₂H₁₅BrO₂
Molecular Weight 257.12 g/mol 271.15 g/mol
Appearance Typically a liquid or low-melting solidTypically a liquid
Boiling Point Higher than the ethyl ester (at same pressure)Lower than the methyl ester (at same pressure)
Density Generally higher than the ethyl esterGenerally lower than the methyl ester

Theoretical Underpinnings of Reactivity Differences

The divergence in reactivity between the methyl and ethyl esters can be rationalized by two fundamental concepts in organic chemistry: steric hindrance and electronic effects.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction.[1] The ethyl group is physically larger than the methyl group.[2] This increased bulk can hinder the approach of a nucleophile to the electrophilic carbonyl carbon of the ester. Consequently, reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or amidation, are generally expected to be slower for the ethyl ester compared to the methyl ester.[3]

Steric_Hindrance cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester Me_Ester R-C(=O)O-CH₃ Nu_Me Nu: Nu_Me->Me_Ester Less hindered attack Et_Ester R-C(=O)O-CH₂CH₃ Nu_Et Nu: Nu_Et->Et_Ester More hindered attack

Caption: Steric hindrance at the ester carbonyl.

Electronic Effects

Alkyl groups, such as methyl and ethyl, are weakly electron-donating through an inductive effect (+I effect).[4] This effect involves the polarization of σ-bonds, pushing electron density towards the carbonyl group. The ethyl group is a slightly stronger electron-donating group than the methyl group. This increased electron density on the carbonyl carbon of the ethyl ester makes it marginally less electrophilic and therefore less reactive towards nucleophiles compared to the methyl ester. While this electronic effect is generally considered secondary to the steric effect for ester reactivity, it contributes to the overall reactivity profile.[5][6]

Electronic_Effects cluster_methyl_effect Methyl Ester cluster_ethyl_effect Ethyl Ester Me_ester_effect R-C(=O)←O-CH₃ Me_ester_effect->Me_ester_effect Weaker +I effect Et_ester_effect R-C(=O)←O-CH₂CH₃ Et_ester_effect->Et_ester_effect Slightly stronger +I effect

Caption: Inductive electronic effects of methyl vs. ethyl groups.

Comparative Reactivity in Key Transformations

The overall reactivity of these molecules is a composite of the reactivities of their individual functional groups.

Reactions at the Ester Group (Nucleophilic Acyl Substitution)

This class of reactions is where the differences between the methyl and ethyl esters are most pronounced.

  • Hydrolysis: The conversion of the ester to a carboxylic acid, typically under acidic or basic conditions. Due to the combined effects of reduced steric hindrance and slightly greater electrophilicity of the carbonyl carbon, Methyl 2-(4-(2-bromoethyl)phenyl)acetate is expected to hydrolyze at a faster rate than its ethyl counterpart under identical conditions. [7]

  • Transesterification: The conversion of one ester to another by reaction with an alcohol. For the same reasons as hydrolysis, the methyl ester will generally undergo transesterification more readily.

  • Amidation: The reaction of the ester with an amine to form an amide. The less sterically hindered nature of the methyl ester makes it the preferred substrate for more facile amidation.

Table 2: Expected Relative Reactivity at the Ester Carbonyl

Reaction TypeMethyl Ester ReactivityEthyl Ester ReactivityPrimary Reason for Difference
Hydrolysis FasterSlowerSteric Hindrance
Transesterification FasterSlowerSteric Hindrance
Amidation FasterSlowerSteric Hindrance
Reactions at the Bromoethyl Group (Nucleophilic Aliphatic Substitution)

The primary alkyl bromide of the bromoethyl group is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates). In this case, the ester group is relatively remote from the reaction center. Therefore, the difference in the alkoxy group (methyl vs. ethyl) is expected to have a negligible impact on the rate and outcome of substitutions at the bromoethyl position. The electronic influence of the ester group, being transmitted through the phenyl ring, is essentially identical for both molecules in this context.

Experimental Protocols

To provide a practical context, the following are generalized but robust protocols for key transformations.

Protocol: Synthesis of Ethyl 2-(4-(2-bromoethyl)phenyl)acetate

This protocol details the Fischer esterification of the corresponding carboxylic acid, a common method for preparing such esters.[8]

  • To a solution of [4-(2-bromoethyl)phenyl]acetic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at room temperature. The use of a strong acid catalyst is essential to protonate the carbonyl oxygen, thereby activating it towards nucleophilic attack by ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The reaction is an equilibrium, and using an excess of ethanol and heating helps drive it towards the product side.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl ester.

  • Purify the product by vacuum distillation or column chromatography if necessary.

A similar procedure can be followed for the synthesis of the methyl ester, substituting methanol for ethanol.[9]

Protocol: Nucleophilic Substitution with Sodium Azide

This protocol illustrates a typical Sₙ2 reaction at the bromoethyl group.

  • Dissolve Methyl or Ethyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. These solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.

  • Add sodium azide (NaN₃, 1.1-1.5 eq) to the solution. A slight excess of the nucleophile is used to ensure complete conversion of the starting material.

  • Heat the reaction mixture to 50-70 °C and stir for 2-6 hours. Gentle heating is often sufficient to promote the substitution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding azido compound.

Synthesis_Workflow cluster_synthesis General Synthetic Transformations Starting_Material Methyl or Ethyl 2-(4-(2-bromoethyl)phenyl)acetate Ester_Reaction Nucleophilic Acyl Substitution (e.g., Hydrolysis) Starting_Material->Ester_Reaction Base/Acid Bromo_Reaction Nucleophilic Aliphatic Substitution (e.g., Azidation) Starting_Material->Bromo_Reaction NaN₃ Carboxylic_Acid 2-(4-(2-bromoethyl)phenyl)acetic acid Ester_Reaction->Carboxylic_Acid Azide_Product Corresponding Azido Ester Bromo_Reaction->Azide_Product

Caption: Key reaction pathways for the title compounds.

Conclusion and Recommendations

The choice between Methyl 2-(4-(2-bromoethyl)phenyl)acetate and its ethyl ester analog is contingent upon the specific synthetic step being considered.

  • For reactions involving the ester functionality (hydrolysis, amidation, transesterification), the methyl ester is the more reactive and often preferred substrate. Its lower steric profile allows for faster reaction kinetics and potentially milder reaction conditions.

  • For reactions occurring at the bromoethyl group, both esters exhibit nearly identical reactivity. In this scenario, the choice can be based on other factors such as cost, availability, or the physical properties of the downstream products (e.g., crystallinity, solubility).

References

  • PrepChem. Step A(3): Preparation of Ethyl [4-(2-Bromoethyl)phenyl]acetate. Available from: [Link]

  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Available from: [Link]

  • PrepChem. Synthesis of Methyl Bromo-Phenylacetate. Available from: [Link]

  • Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171–175.
  • Reddit. Methyl ester vs Ethyl ester hydrolysis. Available from: [Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485.
  • Zhongding. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Available from: [Link]

  • Chemistry LibreTexts. Steric Hindrance. Available from: [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Available from: [Link]

  • ChemTalk. Steric Hindrance. Available from: [Link]

  • Oreate AI Blog. Ethyl vs. Methyl: Understanding the Chemical Twins. Available from: [Link]

  • Quora. Why is methyl chloride more reactive than ethyl chloride? Available from: [Link]

  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021).
  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Google Patents. CN102424652B - High selectivity synthetic method for alpha-bromo ethyl acetate.
  • PubChem. Methyl 2-(4-bromophenyl)acetate. Available from: [Link]

  • PubChem. Ethyl 2-(4-(bromomethyl)phenyl)acetate. Available from: [Link]

  • Pharmacy 180. Electronic Effects - Mechanisms of Organic Reactions. Available from: [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. Available from: [Link]

  • Organic Syntheses. ethyl phenylacetate. Available from: [Link]

  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available from: [Link]

  • Brilliant. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Available from: [Link]

  • Wikipedia. Electronic effect. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-(2-bromoethyl)phenyl)acetate proper disposal procedures

Executive Safety Summary Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a bifunctional intermediate containing a methyl ester and a primary alkyl bromide .[1] From a disposal perspective, this molecule is not "just organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a bifunctional intermediate containing a methyl ester and a primary alkyl bromide .[1]

From a disposal perspective, this molecule is not "just organic waste."[1][2] The bromoethyl group acts as a potent alkylating agent, capable of modifying DNA and proteins.[1] It must be handled as Halogenated Hazardous Waste . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) violates EPA RCRA regulations and poses severe explosion risks if mixed with alkali metals or strong nucleophiles.[1]

Critical Hazard Profile:

  • Primary Hazard: Alkylating Agent (Genotoxic/Mutagenic potential).

  • Secondary Hazard: Combustible Liquid (Ester moiety).

  • Reactivity: Reacts violently with strong oxidizers and alkali metals (e.g., Sodium, Lithium).[1]

  • RCRA Classification: Halogenated Organic Waste (D001 Ignitable / D022 Chloroform-equivalent toxicity logic).

Immediate Containment & Segregation[3]

Effective disposal begins at the bench. You must segregate this chemical from incompatible streams immediately upon generation.

Segregation Protocol
Waste StreamStatusRationale
Halogenated Organics ✔ COMPATIBLE Target Stream. Compatible with DCM, Chloroform, and other alkyl halides.[1]
Non-Halogenated Organics ✘ PROHIBITEDMixing increases disposal costs by 300%+ (requires halogen-specific incineration).
Aqueous / Drain ✘ ILLEGALStrictly prohibited. Toxic to aquatic life; hydrolysis yields corrosive HBr.
Strong Bases (OH⁻) ✘ DANGEROUSExothermic hydrolysis. Risk of runaway reaction in closed containers.
Oxidizers ✘ EXPLOSIVEPotential for violent oxidation of the ester group.

Disposal Workflow (Standard Operations)

This workflow ensures compliance with 40 CFR (RCRA) and minimizes personnel exposure.

Step-by-Step Procedure
  • Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid standard LDPE wash bottles, as alkyl halides can plasticize them over time.[1]

  • Labeling: Affix a hazardous waste label before adding the first drop.[2]

    • Constituents: Write "Methyl 2-(4-(2-bromoethyl)phenyl)acetate" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Flammable."[1]

  • Transfer: Use a dedicated funnel in a fume hood. Do not fill >90% capacity to allow for thermal expansion.

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

Visual Workflow: Decision Logic

DisposalLogic Start Waste Generation StateCheck Assess Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Mother Liquor / Solvent Solid Solid Waste (Contaminated Silica/Gloves) StateCheck->Solid Silica Gel / Wipes LiquidCont Container: Amber Glass or HDPE Liquid->LiquidCont SolidCont Container: Double-Bagged Polyethylene Solid->SolidCont Label Labeling: 'Halogenated Organic Waste' + Full Chemical Name LiquidCont->Label SolidCont->Label Storage SAA Storage: Secondary Containment Fume Hood Label->Storage Pickup EHS / Vendor Pickup (High Temp Incineration) Storage->Pickup

Figure 1: Decision tree for segregating and packaging methyl 2-(4-(2-bromoethyl)phenyl)acetate waste.

Emergency Spill Response & Chemical Deactivation

Scenario: You have dropped a flask containing >50mL of the compound outside the hood. Goal: Chemically quench the alkylating "bromoethyl" group before cleanup to prevent exposure.

The "Self-Validating" Quench Protocol: We use Sodium Thiosulfate , a strong nucleophile that displaces the bromine atom, converting the toxic alkyl bromide into a non-volatile, water-soluble Bunte salt.[1]

Reaction:


[1]
Spill Cleanup Steps:
  • Evacuate & Ventilate: Clear the area. Lachrymatory effects may be present.[3]

  • PPE Upgrade: Wear Silver Shield/4H laminate gloves (Nitrile provides only momentary protection against alkyl halides) and a respirator if outside the hood.

  • Prepare Quench Solution:

    • Mix 10% Sodium Thiosulfate (

      
      ) in water.
      
    • Add a small amount of surfactant (soap) to help the aqueous solution mix with the organic spill.

  • Apply: Pour the solution gently over the spill from the outside in.

  • Wait: Allow 15–20 minutes for the nucleophilic substitution to occur.

  • Validation (The "Scientist" Check):

    • Visual: The organic oily phase should disperse/dissolve significantly.

    • Chemical:[2][4][5][6][7][8][9][10][11][12][13] The mixture should no longer possess the sharp, acrid odor of the alkyl bromide (if previously detectable).[1]

  • Collection: Absorb with vermiculite or clay. Dispose of as Halogenated Hazardous Waste (do not drain dispose even after quenching, as the ester remains).[1]

Visual Workflow: Spill Response

SpillResponse Spill Spill Incident Isolate Evacuate & Ventilate Spill->Isolate PPE PPE: Silver Shield Gloves Isolate->PPE Quench Apply 10% Sodium Thiosulfate PPE->Quench React Wait 20 mins (Nucleophilic Substitution) Quench->React Absorb Absorb with Vermiculite React->Absorb Dispose Dispose as Halogenated Waste Absorb->Dispose

Figure 2: Emergency neutralization workflow using nucleophilic substitution.[1]

Regulatory & Compliance Data

Use the following codes when filling out your institution's waste manifest.

ParameterSpecificationNote
EPA Waste Code D001 (Ignitable)Due to the ester moiety (if FP < 60°C).[1]
EPA Waste Code F002 / D022 If mixed with spent halogenated solvents.
DOT Shipping Name Waste Flammable Liquid, Toxic, n.o.s.(Contains Methyl 2-(4-(2-bromoethyl)phenyl)acetate).[1]
Hazard Class 3 (Flammable), 6.1 (Toxic)Subsidiary risk 6.1 is critical due to alkylating nature.[1]
Packing Group II or IIIDepends on specific concentration/formulation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link][1]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate neutralization logic).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(2-bromoethyl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(2-bromoethyl)phenyl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.